![molecular formula C23H18FN5O4S B2896876 N-(3,5-dimethoxyphenyl)-2-(7-(4-fluorophenyl)-3-oxothieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide CAS No. 1019181-33-9](/img/structure/B2896876.png)

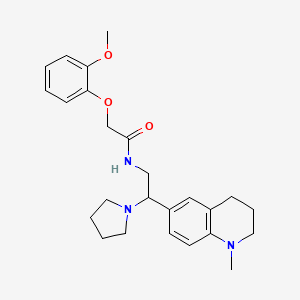

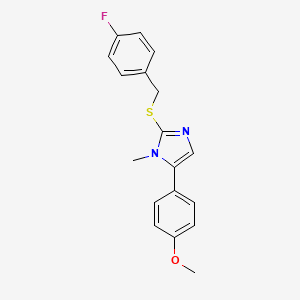

N-(3,5-dimethoxyphenyl)-2-(7-(4-fluorophenyl)-3-oxothieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3,5-dimethoxyphenyl)-2-(7-(4-fluorophenyl)-3-oxothieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C23H18FN5O4S and its molecular weight is 479.49. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Radiopharmaceutical Applications

N-(3,5-dimethoxyphenyl)-2-(7-(4-fluorophenyl)-3-oxothieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide is related to a series of compounds used in radiopharmaceuticals. For instance, the synthesis of [18F]PBR111, a radioligand for imaging the translocator protein (18 kDa) with PET, involves a compound (DPA-714) within the same chemical series. Such compounds are significant in developing diagnostic tools for neuroinflammation and other brain disorders (Dollé et al., 2008).

Potential Anti-Asthma Agents

Compounds in the triazolo[1,5-c]pyrimidine series have shown potential as anti-asthma agents. They have been found to inhibit mediator release, a critical aspect of asthma pathophysiology. The synthesis of these compounds involves a series of chemical reactions starting from pyrimidinones (Medwid et al., 1990).

Anticancer and Antimicrobial Applications

Several derivatives of triazolopyrimidines, including those similar to the compound , have demonstrated potent anticancer activities. They act as inhibitors of PI3Ks and mTOR, which are vital in cancer cell proliferation. Modifications of these compounds have been shown to retain antiproliferative activity while reducing toxicity, making them promising candidates for anticancer therapy (Wang et al., 2015). Additionally, enaminones used as building blocks for the synthesis of substituted pyrazoles, including triazolopyrimidines, have shown antitumor and antimicrobial activities (Riyadh, 2011).

Neuroinflammation Imaging

Compounds closely related to this compound, such as pyrazolo[1,5-a]pyrimidines, have been synthesized and evaluated for their potential to bind to the translocator protein 18 kDa (TSPO). This protein is recognized as a biomarker of neuroinflammatory processes. The derivatives displayed high affinity for TSPO and were used in PET imaging to detect neuroinflammation, demonstrating their potential in neurodiagnostic applications (Damont et al., 2015).

Selective Serotonin Receptor Antagonism

The chemical family of this compound includes compounds that have been found to be potent and selective antagonists for the serotonin 5-HT6 receptor. This receptor plays a significant role in cognitive processes and mood regulation. Some of these compounds have demonstrated high affinity in receptor binding assays and inhibited cellular responses to serotonin, indicating their potential in treating neurological and psychiatric disorders (Ivachtchenko et al., 2010).

Propriétés

IUPAC Name |

N-(3,5-dimethoxyphenyl)-2-[10-(4-fluorophenyl)-5-oxo-12-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,7,10-tetraen-4-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18FN5O4S/c1-32-16-7-15(8-17(9-16)33-2)26-19(30)10-29-23(31)28-12-25-20-18(11-34-21(20)22(28)27-29)13-3-5-14(24)6-4-13/h3-9,11-12H,10H2,1-2H3,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPKISHSTNVOPBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)NC(=O)CN2C(=O)N3C=NC4=C(C3=N2)SC=C4C5=CC=C(C=C5)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18FN5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4'-methyl-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2896795.png)

![2-[3-[(4-Cyanopyridin-2-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2896797.png)

![ethyl 2-(2-((4-phenylthiazol-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2896803.png)

![2'-Amino-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile](/img/structure/B2896805.png)

![3-(benzenesulfonyl)-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2896807.png)

![2-(4-chlorophenoxy)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2896814.png)

![N-[(1R*,4R*)-4-Aminocyclohexyl]isobutyramide hydrochloride](/img/structure/B2896815.png)

![2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide](/img/structure/B2896816.png)